molecular formula C8H14O2 B1625975 2-Methylbutan-2-yl prop-2-enoate CAS No. 7383-26-8

2-Methylbutan-2-yl prop-2-enoate

Cat. No.: B1625975
CAS No.: 7383-26-8
M. Wt: 142.2 g/mol
InChI Key: FSVQAZDYQRQQKH-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl prop-2-enoate (CAS: 100472-88-6; alternative CAS: 123968-25-2) is a branched ester derived from prop-2-enoic acid (acrylic acid) and 2-methylbutan-2-ol. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol. The compound features a tertiary alkyl group (2-methylbutan-2-yl) esterified to a propenoate moiety, conferring steric hindrance and enhanced stability compared to linear esters .

This ester is primarily utilized as an intermediate in synthesizing antioxidants, polymer monomers, and antifungal agents. For example, its phenyl-substituted derivative (Antioxidant 3052, CAS: 123968-25-2) demonstrates efficacy in stabilizing materials against oxidative degradation .

Properties

CAS No.

7383-26-8

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

2-methylbutan-2-yl prop-2-enoate

InChI

InChI=1S/C8H14O2/c1-5-7(9)10-8(3,4)6-2/h5H,1,6H2,2-4H3

InChI Key

FSVQAZDYQRQQKH-UHFFFAOYSA-N

SMILES

CCC(C)(C)OC(=O)C=C

Canonical SMILES

CCC(C)(C)OC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Methyl Prop-2-enoate (CAS: 96-33-3)

  • Structure : CH₂=CHCOOCH₃.
  • Molecular Weight : 86.09 g/mol.
  • Key Properties :
    • Exhibits strong antifungal activity against Fusarium culmorum and Cochliobolus sativus at 500–1000 µM, inhibiting spore germination and mycelial growth via potassium ion leakage from fungal membranes .
    • Higher volatility compared to branched esters due to its smaller size.
  • Applications : Agricultural biocontrol agent, precursor for acrylic polymers.

2-Methylpentan-2-yl 2-Methylprop-2-enoate (CAS: 100472-88-6)

  • Structure : CH₂=C(CH₃)COO(C(CH₃)₂CH₂CH₃).
  • Molecular Weight : 170.25 g/mol.
  • Key Properties: Increased steric hindrance from the 2-methylpropenoate and 2-methylpentan-2-yl groups reduces reactivity and enhances thermal stability. Potential applications in specialty polymers requiring controlled polymerization .

2,3,3-Trimethylbutan-2-yl Prop-2-enoate (CAS: 1033202-90-2)

  • Structure : CH₂=CHCOO(C(CH₃)₂CH(CH₃)).
  • Molecular Weight : 170.25 g/mol.
  • Key Properties: Hyperbranched alkyl group increases hydrophobicity, making it suitable for hydrophobic coatings or plasticizers.

Decyl Prop-2-enoate (CAS: 2156-96-9)

  • Structure : CH₂=CHCOO(CH₂)₉CH₃.
  • Molecular Weight : 212.33 g/mol.
  • Key Properties :
    • Long decyl chain enhances lipophilicity, favoring use in adhesives, surfactants, and emulsions.
    • Lower volatility compared to methyl or branched esters .

Ethyl-2-Cyano-3-(Furan-2-yl)-Prop-2-enoate

  • Structure : NC-C(COOEt)=C-C₄H₃O.
  • Molecular Weight : 207.18 g/mol.
  • Key Properties: Cyano and furan substituents introduce polarity and electronic effects, altering thermodynamic properties (e.g., heat capacity). Explored in pharmaceutical intermediates due to bioactivity of furan derivatives .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Antifungal Activity Key Applications
2-Methylbutan-2-yl prop-2-enoate 142.20 Tertiary alkyl, propenoate Not reported Antioxidant intermediate, polymers
Methyl prop-2-enoate 86.09 Methyl ester, propenoate High (500–1000 µM) Antifungal agent, polymer precursor
Decyl prop-2-enoate 212.33 Long alkyl chain, propenoate Not reported Surfactants, adhesives
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate 207.18 Cyano, furan, propenoate Not reported Pharmaceutical intermediates

Research Findings and Mechanistic Insights

  • Antifungal Activity: Methyl prop-2-enoate disrupts fungal membranes, causing potassium ion efflux and inhibiting growth .
  • Thermal Stability : Branched esters (e.g., 2-methylpentan-2-yl derivatives) demonstrate higher thermal stability due to steric protection of the ester bond, making them suitable for high-temperature applications .
  • Hydrophobicity: Longer alkyl chains (decyl) or hyperbranched groups increase lipophilicity, enhancing compatibility with non-polar matrices in coatings or plasticizers .

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